molecular formula C20H21NO5 B557329 Fmoc-N-Me-Thr-OH CAS No. 252049-06-2

Fmoc-N-Me-Thr-OH

Cat. No.: B557329
CAS No.: 252049-06-2
M. Wt: 355.4 g/mol
InChI Key: YBKRZKSVPNEMQK-XIKOKIGWSA-N
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Description

Fmoc-N-Me-Thr-OH, also known as (2S,3R)-2-(9H-Fluoren-9-ylmethoxy)carbonylamino]-3-hydroxybutanoic acid, is a derivative of threonine. It is commonly used in solid-phase peptide synthesis due to its ability to introduce N-methyl-threonine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and used to protect the amine group during peptide synthesis .

Scientific Research Applications

Chemistry

Fmoc-N-Me-Thr-OH is widely used in the synthesis of peptides and proteins. Its ability to introduce N-methyl-threonine residues enhances the stability and bioavailability of peptides, making it valuable in drug development .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The incorporation of N-methyl-threonine can alter the conformation and activity of peptides, providing insights into their biological functions .

Medicine

The compound is used in the development of peptide-based therapeutics. N-methylation of threonine residues can improve the pharmacokinetic properties of peptides, making them more resistant to enzymatic degradation and enhancing their therapeutic potential .

Industry

This compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics .

Mechanism of Action

Target of Action

Fmoc-N-Me-Thr-OH is a derivative of the amino acid threonine . The primary target of this compound is the amine group of amino acids . It is used as a protecting group in peptide synthesis, particularly in Solid Phase Peptide Synthesis (SPPS) .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway involving this compound is peptide synthesis, specifically SPPS . The Fmoc group protects the amine group of the amino acid during the synthesis process, preventing unwanted side reactions . Once the peptide chain is formed, the Fmoc group is removed, typically using a solution of piperidine .

Pharmacokinetics

The properties of the fmoc group suggest that it would be rapidly removed in a basic environment .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with protected amine groups . This allows for the controlled formation of peptide bonds without unwanted side reactions . After the peptide chain is formed, the Fmoc group can be removed to yield the final peptide product .

Action Environment

The action of this compound is highly dependent on the chemical environment. In a basic environment, the Fmoc group is rapidly removed . Therefore, the pH and other conditions of the reaction environment can significantly influence the efficacy and stability of this compound in peptide synthesis .

Safety and Hazards

Fmoc-N-Me-Thr-OH should be handled with care to avoid dust formation. It should not be inhaled or come into contact with skin and eyes . In case of accidental release, personal protective equipment should be used, and the area should be ventilated and decontaminated .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Thr-OH typically involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The process begins with the attachment of threonine to the resin, followed by N-methylation using either dimethyl sulfate or methyl iodide. The Fmoc group is then introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The compound is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Thr-OH primarily undergoes reactions typical of amino acids and peptides, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications .

Properties

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)/t12-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKRZKSVPNEMQK-XIKOKIGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426649
Record name (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-06-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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